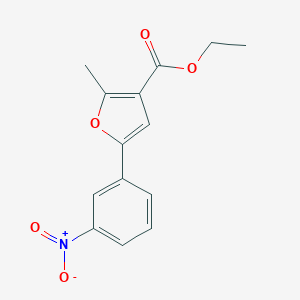

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZJSHMYFDWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372459 | |

| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-71-8 | |

| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Furans

Furan, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic and steric properties, often serving as a bioisostere for a phenyl ring, make it a valuable scaffold in the design of novel therapeutic agents. The furan moiety is present in a wide array of pharmacologically active compounds, contributing to diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, the subject of this guide, represents a synthetically accessible derivative with potential applications in the development of new chemical entities. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, allowing for the exploration of structure-activity relationships.

This guide provides a comprehensive overview of a robust synthetic route to this compound, focusing on the well-established Feist-Benary furan synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the target compound.

Synthetic Strategy: The Feist-Benary Furan Synthesis

The most direct and efficient method for the synthesis of this compound is the Feist-Benary furan synthesis.[1][2][3] This classic organic reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[1][2][3]

For our target molecule, the synthesis involves the reaction between 3-nitrophenacyl bromide (the α-halo ketone) and ethyl acetoacetate (the β-dicarbonyl compound).

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound via the Feist-Benary synthesis.

Mechanistic Insights

The Feist-Benary synthesis proceeds through a well-elucidated mechanism:[4]

-

Enolate Formation: The base, typically a mild one like pyridine or triethylamine to prevent ester hydrolysis, deprotonates the acidic α-carbon of ethyl acetoacetate to form a nucleophilic enolate.[1]

-

Nucleophilic Attack: The enolate then attacks the electrophilic carbon of the α-halo ketone (3-nitrophenacyl bromide) in an SN2 reaction, displacing the bromide ion.

-

Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation. The enolate of the ketone attacks the ester carbonyl, forming a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate readily dehydrates to form the stable aromatic furan ring.

Caption: Stepwise mechanism of the Feist-Benary furan synthesis.

Experimental Protocols

This section provides detailed procedures for the synthesis of the starting material, 3-nitrophenacyl bromide, and the final product, this compound.

Part 1: Synthesis of 3-Nitrophenacyl Bromide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3'-Nitroacetophenone | 165.15 | 10.0 g | 0.0605 |

| Bromine | 159.81 | 3.1 mL (9.67 g) | 0.0605 |

| Chloroform | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.0605 mol) of 3'-nitroacetophenone in 75 mL of chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3.1 mL (9.67 g, 0.0605 mol) of bromine in 25 mL of chloroform dropwise over 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is recrystallized from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield pure α-bromo-3-nitroacetophenone (3-nitrophenacyl bromide) as a crystalline solid.

Part 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitrophenacyl bromide | 244.04 | 5.0 g | 0.0205 |

| Ethyl acetoacetate | 130.14 | 2.67 mL (2.67 g) | 0.0205 |

| Pyridine | 79.10 | 1.8 mL (1.77 g) | 0.0224 |

| Ethanol | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.0205 mol) of 3-nitrophenacyl bromide and 2.67 mL (2.67 g, 0.0205 mol) of ethyl acetoacetate in 50 mL of ethanol.

-

Add 1.8 mL (1.77 g, 0.0224 mol) of pyridine to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure of the synthesized compound should be confirmed using various spectroscopic techniques. Below are the expected spectral data based on the structure and data from analogous compounds.[5]

1H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A quartet around δ 4.2-4.4 ppm (2H, -OCH2CH3) and a triplet around δ 1.2-1.4 ppm (3H, -OCH2CH3).

-

Methyl group: A singlet around δ 2.5-2.7 ppm (3H, -CH3).

-

Furan proton: A singlet around δ 6.8-7.0 ppm (1H, furan-H).

-

Aromatic protons (3-nitrophenyl group): A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the nitrophenyl ring.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Peaks around δ 60-62 ppm (-OCH2CH3) and δ 14-15 ppm (-OCH2CH3).

-

Methyl group: A peak around δ 14-16 ppm (-CH3).

-

Furan ring carbons: Peaks in the range of δ 110-160 ppm.

-

Ester carbonyl: A peak around δ 164-166 ppm (C=O).

-

Aromatic carbons: Peaks in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group appearing at a lower field.

IR (Infrared) Spectroscopy:

-

C=O stretch (ester): A strong absorption band around 1710-1730 cm-1.

-

C-O stretch (ester and furan): Strong absorption bands in the region of 1000-1300 cm-1.

-

N-O stretch (nitro group): Strong absorption bands around 1520-1540 cm-1 (asymmetric) and 1340-1360 cm-1 (symmetric).

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm-1.

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C14H13NO5 = 275.26 g/mol ).

-

Fragmentation patterns would likely involve the loss of the ethoxy group (-OC2H5) and other characteristic fragments.

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound using the Feist-Benary furan synthesis. The provided experimental protocols for the synthesis of the key precursor and the final product, along with the expected characterization data, offer a comprehensive resource for researchers in organic and medicinal chemistry. The versatility of the furan scaffold and the potential for further functionalization of the nitro group make this compound and its analogs attractive targets for future drug discovery and development efforts.

References

- BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. BenchChem.

- PrepChem. (n.d.).

- Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Alfa Chemistry.

- Wikipedia. (2023, October 28). Feist–Benary synthesis. In Wikipedia.

- chemeurope.com. (n.d.). Feist-Benary synthesis.

- ResearchG

- MDPI. (2022).

- BenchChem. (2025).

- PubChem. (n.d.). Ethyl 5-nitro-2-furoate.

- PubChem. (n.d.). Methyl 5-nitro-2-furoate.

- ChemicalBook. (n.d.).

- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)

- NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)

- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)

- ResearchGate. (n.d.). Synthesis of Furans via Rhodium(II)

- NIH. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT)

- PubChem. (n.d.). Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate.

- MDPI. (2022).

- PubChem. (n.d.). Ethyl 2-furoate.

- SpectraBase. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also the underlying scientific rationale for the observed properties and the experimental methodologies used to determine them.

Core Molecular Identity and Physicochemical Properties

This compound, with the CAS Number 175276-71-8, is a substituted furan derivative.[1] Its molecular structure integrates a furan ring, a nitrophenyl group, and an ethyl ester, each contributing to its unique chemical character.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 175276-71-8 | [1] |

| Molecular Formula | C14H13NO5 | [1] |

| Molecular Weight | 275.26 g/mol | [1] |

| MDL Number | MFCD00277691 | [1] |

Synthesis and Spectroscopic Characterization

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Data (Predicted and Inferred from Analogs)

Direct spectroscopic data for the title compound is not publicly available. However, we can predict the expected spectral features based on its structure and by comparison with similar compounds like ethyl 5-nitro-2-furoate and methyl 5-nitro-2-furoate.[2]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals | Rationale |

| ¹H NMR | Ethyl group: Triplet (~1.4 ppm, 3H), Quartet (~4.4 ppm, 2H). Methyl group: Singlet (~2.5 ppm, 3H). Furan proton: Singlet (~6.8 ppm, 1H). Aromatic protons: Multiplets in the range of 7.5-8.5 ppm (4H). | The chemical shifts are estimated based on standard values for these functional groups. The aromatic region will show complex splitting due to the meta-substitution pattern of the nitro group. |

| ¹³C NMR | Carbonyl carbon: ~165 ppm. Aromatic and Furan carbons: 110-160 ppm. Ethyl group carbons: ~60 ppm and ~14 ppm. Methyl group carbon: ~15 ppm. | The electron-withdrawing nitro group will cause downfield shifts for the aromatic carbons. |

| IR Spectroscopy | C=O stretch (ester): ~1720 cm⁻¹. NO₂ stretches (asymmetric and symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹. C-O stretches: 1250-1000 cm⁻¹. Aromatic C-H stretches: ~3100 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups. The IR spectrum for ethyl 2-furoate shows a strong C=O stretch at 1720 cm⁻¹.[3] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 275. Key Fragments: Loss of the ethoxy group (-45), loss of the nitro group (-46), and fragmentation of the furan ring. | The molecular ion peak is expected at the molecular weight of the compound. |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its constituent functional groups.

Caption: Key reactivity sites of this compound.

Furan Ring Reactivity

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[4][5] However, the presence of the electron-withdrawing nitrophenyl and ethyl carboxylate groups deactivates the ring towards electrophilic attack compared to unsubstituted furan.

Nitro Group Reactivity

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring.[6] It can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in the synthesis of pharmaceutical intermediates, as the resulting aniline derivative can undergo a wide range of further chemical modifications.

Experimental Protocol: Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: Add a reducing agent, for example, a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting amine by column chromatography or recrystallization.

Ester Group Reactivity

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also react with amines to form amides, a common reaction in the derivatization of drug candidates to modulate their physicochemical properties.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are found in a variety of biologically active molecules and functional materials.

-

Medicinal Chemistry: The nitrophenylfuran scaffold is recognized as a "privileged structure" in drug discovery due to its presence in compounds with diverse biological activities, including antibacterial and antifungal properties.[6] The nitroaromatic group itself is a key pharmacophore in some antimicrobial drugs.[7] The furan ring is also a common feature in antitubercular agents.[8]

-

Materials Science: The nitro group's ability to participate in non-covalent interactions makes this compound a candidate for applications in crystal engineering, where the goal is to design solid-state materials with specific properties.[6]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. The presence of a nitroaromatic group suggests that it may have potential toxicological properties. For related compounds like ethyl 5-nitro-2-furoate, hazards include causing serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a multifaceted molecule with chemical properties that make it a compound of interest for further investigation. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity offers multiple avenues for derivatization. The presence of the nitrophenylfuran core suggests potential applications in the development of new therapeutic agents and functional materials. This guide provides a foundational understanding of its chemical properties to aid researchers in their scientific endeavors.

References

-

PubChem. Ethyl 5-nitro-2-furoate | C7H7NO5 | CID 70341. [Link]

-

PrepChem.com. Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. [Link]

-

PubChem. Ethyl 2-furoate | C7H8O3 | CID 11980. [Link]

-

The Royal Society of Chemistry. Supplementary information for - Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]

-

Wikipedia. Furan. [Link]

-

The Royal Society of Chemistry. Supplementary information for - [Title of paper]. [Link]

-

SpectraBase. ethyl 2-methyl-4H-furo[2,3-d]pyrrole-5-carboxylate - 13C NMR. [Link]

-

YouTube. Five Member Heterocycles Reactivity of Furan. [Link]

-

NIST WebBook. 2-Furancarboxylic acid, 3-methyl-, methyl ester. [Link]

-

Chemical Synthesis Database. ethyl 4-methyl-2-phenyl-3-furoate. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

PubChem. Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate | C12H15NO4 | CID 86222886. [Link]

-

PubChem. Methyl 5-nitro-2-furoate | C6H5NO5 | CID 94882. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

-

IS NIR Spectra. [Link]

-

PubChem. Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | C10H10FNO4 | CID 13731294. [Link]

-

National Institute of Standards and Technology. Methyl 2-furoate - the NIST WebBook. [Link]

-

PMC - NIH. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. [Link]

-

Cambridge Open Engage. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. [Link]

Sources

- 1. CAS 175276-71-8 | Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate - Synblock [synblock.com]

- 2. METHYL 5-NITRO-2-FUROATE(1874-23-3) 1H NMR spectrum [chemicalbook.com]

- 3. Ethyl 2-furoate(614-99-3) IR Spectrum [chemicalbook.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate CAS number

An In-depth Technical Guide to Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Synthesis, Characterization, and Potential Applications

Abstract

Compound Identification and Physicochemical Properties

As of the latest database searches, a dedicated CAS number for this compound has not been assigned. This indicates that the compound may be a novel synthetic target. For reference, a structurally similar isomer, Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoate, is registered under CAS Number 175276-69-4[1][2].

The fundamental properties of the target molecule can be calculated based on its structure.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₅ |

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=C(C)OC(=C1)C2=CC(=CC=C2)[O-] |

Proposed Synthesis: The Feist-Benary Reaction

The synthesis of polysubstituted furans is a cornerstone of heterocyclic chemistry, with several named reactions offering reliable pathways. For the target compound, this compound, the Feist-Benary furan synthesis presents a highly logical and efficient approach[3][4][5]. This classic reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound[4][5][6].

The proposed retrosynthetic analysis identifies ethyl acetoacetate (a β-ketoester) and 2-chloro-1-(3-nitrophenyl)ethanone (an α-halo ketone) as the key starting materials.

Synthetic Workflow Diagram

Caption: Proposed workflow for the Feist-Benary synthesis of the target molecule.

Reaction Mechanism

The Feist-Benary synthesis proceeds through a well-established, multi-step mechanism:

-

Enolate Formation: The base (e.g., pyridine) abstracts the acidic α-proton from the β-dicarbonyl compound (ethyl acetoacetate) to form a nucleophilic enolate. The choice of a mild base is crucial to prevent the hydrolysis of the ester group[4].

-

Nucleophilic Attack (Sₙ2 Alkylation): The enolate attacks the electrophilic α-carbon of the α-halo ketone, displacing the chloride ion in an Sₙ2 reaction.

-

Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization, where the enolate oxygen attacks one of the carbonyl carbons.

-

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic furan ring.

Caption: Mechanistic steps of the Feist-Benary furan synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a model procedure based on established Feist-Benary syntheses[7].

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol (10 mL/mmol), add pyridine (1.1 eq). Stir the mixture at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).

-

Addition of Reactant: Add 2-chloro-1-(3-nitrophenyl)ethanone (1.0 eq) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. Redissolve the residue in diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization (Predicted)

Confirmation of the structure and purity of the synthesized compound would rely on a suite of standard analytical techniques. The following are predicted spectral data based on the target structure.

| Technique | Predicted Observations |

| ¹H-NMR | - Ethyl Ester Protons: A triplet (~1.4 ppm, 3H) and a quartet (~4.3 ppm, 2H).- Methyl Protons: A singlet (~2.5 ppm, 3H).- Furan Proton: A singlet (~6.8-7.0 ppm, 1H).- Nitrophenyl Protons: Multiplets in the aromatic region (~7.5-8.5 ppm, 4H). |

| ¹³C-NMR | - Ester Carbonyl: ~165 ppm.- Furan Ring Carbons: Four distinct signals between ~110-160 ppm.- Aromatic Carbons: Signals in the ~120-150 ppm range, including the carbon attached to the nitro group.- Alkyl Carbons: Signals for the ethyl and methyl groups in the upfield region. |

| FT-IR (cm⁻¹) | - C=O Stretch (Ester): ~1720-1740.- NO₂ Stretch (Asymmetric & Symmetric): ~1530 and ~1350.- C-O-C Stretch (Furan & Ester): ~1100-1300.- Aromatic C-H Stretch: ~3000-3100. |

| Mass Spec (ESI+) | - [M+H]⁺: m/z 262.07.- [M+Na]⁺: m/z 284.05. |

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound are significant in the context of medicinal chemistry.

-

The Furan Scaffold: Furan rings are considered "privileged structures" in drug discovery, appearing in numerous natural products and synthetic drugs. They are valued for their ability to engage in hydrogen bonding and their relatively stable, planar geometry which can be used to orient substituents in precise vectors for optimal target binding[7].

-

The Nitrophenyl Group: The nitroaromatic group is a key feature in several approved drugs. More importantly, it serves as a versatile synthetic handle. The nitro group can be readily reduced to an amine, which can then be used for a wide array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Potential Therapeutic Area: Research into related 5-phenyl-furan-2-carboxylic acid derivatives has identified them as a promising class of antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis[8]. This suggests that the core scaffold of the title compound is relevant for the development of new anti-infective agents. The specific substitution pattern of this compound could modulate this activity or confer novel biological properties.

Conclusion

This compound represents a valuable and accessible target for chemical synthesis and biological screening. While it appears to be a novel compound, its synthesis can be confidently approached using the robust Feist-Benary reaction. Its structure combines the privileged furan scaffold with a synthetically versatile nitrophenyl moiety, making it an attractive candidate for inclusion in drug discovery programs, particularly in the search for new anti-infective and other therapeutic agents. The protocols and predictive data herein provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising molecule.

References

- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).

- Feist-Bénary Reaction - Alfa Chemistry. (n.d.).

- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers - Benchchem. (n.d.).

- Feist–Benary synthesis - Wikipedia. (n.d.).

- Feist-Benary synthesis - chemeurope.com. (n.d.).

- Paal–Knorr synthesis - Wikipedia. (n.d.).

- Feist-Benary synthesis of furan - Química Organica.org. (n.d.).

- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.).

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021).

- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis - Benchchem. (n.d.).

- 175276-69-4(ETHYL 2-METHYL-5-(4-NITROPHENYL)-3-FUROATE) Product Description. (n.d.).

- METHYL 5-NITRO-2-FUROATE 1874-23-3 wiki - Guidechem. (n.d.).

- Synthesis of ethyl 5-ethyl-2-methyl-3-furoate - PrepChem.com. (n.d.).

- ETHYL 2-METHYL-5-(4-NITROPHENYL)-3-FUROATE | 175276-69-4 - ChemicalBook. (n.d.).

- ethyl 2-furoate, 614-99-3 - The Good Scents Company. (n.d.).

- Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate | C12H15NO4 | CID 86222886 - PubChem. (n.d.).

- Ethyl 5-nitro-2-furoate | CAS 943-37-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- ethyl 5-methyl-3-furoate - C8H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).

- Ethyl 5-nitro-2-furoate | C7H7NO5 | CID 70341 - PubChem - NIH. (n.d.).

- 2-Ethyl-5-methylfuran | C7H10O | CID 74346 - PubChem - NIH. (n.d.).

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.).

- ETHYL 5-NITRO-2-FUROATE AldrichCPR - Sigma-Aldrich. (n.d.).

- 5-Nitro-2-furancarboxylic acid methyl ester - the NIST WebBook. (n.d.).

- WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate - Google Patents. (n.d.).

- Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - NIH. (n.d.).

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - ResearchGate. (2022).

-

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[3][5][9]triazolo[4,3-a]pyrimidine-6-carboxylate - MDPI. (n.d.). Retrieved from MDPI.

- Methyl 5-nitro-2-furoate | C6H5NO5 | CID 94882 - PubChem. (n.d.).

Sources

- 1. 175276-69-4 CAS MSDS (ETHYL 2-METHYL-5-(4-NITROPHENYL)-3-FUROATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. ETHYL 2-METHYL-5-(4-NITROPHENYL)-3-FUROATE | 175276-69-4 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 6. Feist-Benary_synthesis [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a compound of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact molecule is not publicly available, this guide synthesizes data from analogous compounds and employs established principles of stereochemistry and computational chemistry to elucidate its likely structural characteristics. We will explore the molecule's synthesis, spectroscopic signature, and the conformational interplay between its furan core, nitrophenyl substituent, and ethyl ester group. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on substituted furan scaffolds.

Introduction: The Significance of Substituted Furans

Furan and its derivatives are a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The furan ring system, with its unique electronic and steric properties, serves as a versatile scaffold for the construction of biologically active molecules. The introduction of various substituents onto the furan core allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. The title compound, this compound, incorporates several key functional groups that are expected to dictate its biological activity and material properties: a central furan ring, a methyl group at the 2-position, an ethyl ester at the 3-position, and a 3-nitrophenyl substituent at the 5-position. Understanding the three-dimensional arrangement of these groups is paramount for predicting the molecule's interactions with biological targets and for designing derivatives with improved efficacy.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a central, planar furan ring. The IUPAC name for this compound is ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate. Based on standard bond lengths and angles from similar crystallographically characterized furan derivatives, we can predict the approximate geometry of the core structure.[2]

A plausible synthetic route to this compound could involve a Meerwein arylation reaction. This approach would utilize the reaction of a diazonium salt derived from 3-nitroaniline with an appropriate ethyl 2-methyl-3-furoate precursor.[3] An alternative strategy could be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halo-2-methyl-3-furoate and a 3-nitrophenylboronic acid (or its equivalent).

A general synthetic protocol for a related compound, ethyl 5-ethyl-2-methyl-3-furoate, involves the reaction of ethyl 2-acetyl-2-hexenoate with N-bromosuccinimide.[4] Adapting this for our target molecule would require a different starting material, but it highlights a potential synthetic strategy for constructing the substituted furan ring.

Conformational Analysis: A Multi-faceted Approach

The overall conformation of this compound is determined by the rotational freedom around the single bonds connecting the substituent groups to the furan ring. The key dihedral angles to consider are those involving the C(5)-C(phenyl) bond and the C(3)-C(ester) bond.

Orientation of the 3-Nitrophenyl Group

The rotation of the 3-nitrophenyl group relative to the furan ring is influenced by a balance of steric and electronic effects. To minimize steric hindrance between the ortho hydrogens of the phenyl ring and the furan ring, a non-coplanar arrangement is expected. Computational studies on similar bi-aromatic systems have shown that the lowest energy conformation often involves a dihedral angle of approximately 45°.[5] The nitro group at the meta position is not expected to impose significant steric constraints on the ring's rotation.

Conformation of the Ethyl Ester Group

Esters predominantly adopt a Z conformation, where the carbonyl oxygen and the alkoxy group are on the same side of the C-O single bond.[6] This preference is due to a combination of steric and dipole-dipole interactions. The ethyl group itself has rotational freedom, and its preferred conformation will likely be staggered to minimize torsional strain.

The following diagram illustrates the key rotational degrees of freedom in the molecule.

Caption: Key rotational bonds in this compound.

Experimental and Computational Characterization

A combination of experimental and computational techniques would be necessary to fully elucidate the structure and conformation of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the molecule.[1][7] The chemical shifts of the furan and phenyl protons would provide insights into the electronic environment and potentially the relative orientation of the rings. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between protons, offering evidence for the preferred conformation in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ester and the N-O stretches of the nitro group.[8][9]

X-ray Crystallography

The definitive method for determining the solid-state structure and conformation is single-crystal X-ray diffraction.[10] This technique would provide precise bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.

Table 1: Predicted Crystallographic Parameters (based on similar structures)

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| V (ų) | 1500 - 2500 |

| Z | 4 |

Computational Modeling

In the absence of experimental data, computational methods are invaluable for predicting molecular properties.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and to calculate the relative energies of different conformers.[8] This would allow for the identification of the most stable conformation in the gas phase.

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule in different solvent environments, providing insights into its dynamic behavior.[11]

Workflow for Conformational Analysis:

Caption: A workflow for the comprehensive conformational analysis of the target molecule.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for obtaining the crystal structure of a small organic molecule like this compound.

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.

-

Employ a slow evaporation technique at room temperature or a vapor diffusion method by placing a vial of the solution in a sealed container with a less polar anti-solvent.

-

High-quality, single crystals suitable for diffraction should be obtained.

-

-

Data Collection:

-

Select a suitable crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Use a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement.

-

Locate and refine hydrogen atoms in their expected positions.

-

Conclusion

While a definitive experimental structure of this compound is not yet available, this guide provides a robust framework for understanding its molecular structure and conformational preferences. By leveraging data from analogous compounds and established chemical principles, we have outlined the key structural features and the experimental and computational workflows necessary for their validation. This information is critical for researchers in drug discovery and materials science who are interested in harnessing the potential of substituted furan derivatives. The insights provided herein will aid in the rational design of novel molecules with tailored properties.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Different conformations of ester. Retrieved from [Link]

-

Imperial College London. (n.d.). Conformational Analysis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. Retrieved from [Link]

-

PMC. (n.d.). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Retrieved from [Link]

-

PubMed. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-methyl-3-furoate. Retrieved from [Link]

-

ScholarWorks@CWU. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-nitro-2-furoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-nitro-2-furoate. Retrieved from [Link]

-

Georganics. (n.d.). Ethyl 5-nitro-2-furoate - High purity. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties (melting point, boiling point, solubility) of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

A Technical Guide to the Physicochemical Characterization of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

Introduction

This compound is a novel organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties, including melting point, boiling point, and solubility, is fundamental for its purification, formulation, and application in further research and development. This guide provides a comprehensive overview of the experimental procedures for determining these critical physicochemical parameters. As this is a novel compound, established literature values are not available; therefore, this document serves as a practical manual for researchers and scientists to empirically determine these properties.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range.[1]

1.1. Experimental Protocol: Capillary Method

The capillary method is a common and accurate technique for determining the melting point of a solid organic compound.[2]

1.1.1. Sample Preparation

-

Ensure the sample of this compound is completely dry and in a fine powdered form to ensure uniform heating.

-

Obtain a glass capillary melting point tube, which is sealed at one end.

-

Press the open end of the capillary tube into a small pile of the powdered sample.[3]

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to pack the solid tightly at the bottom.[3]

-

The packed sample height should be between 2-3 mm to ensure an accurate and sharp melting range determination.[3]

1.1.2. Measurement using a Digital Melting Point Apparatus

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is unknown, a preliminary rapid heating run (e.g., 10-20 °C per minute) can be performed to get a rough estimate.[1]

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the estimated melting point.[1][3]

-

Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[1]

-

Insert the capillary tube containing the sample into the designated slot in the apparatus.[3]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

For accuracy, perform the measurement in triplicate and report the average melting point range.

1.2. Data Presentation

The determined melting point should be recorded as a range.

| Property | Value |

| Melting Point | To be determined experimentally (°C) |

1.3. Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4] It is a crucial physical property for liquid compounds, aiding in identification, purity assessment, and purification by distillation.

2.1. Experimental Protocol: Micro Boiling Point (Thiele Tube Method)

For small sample quantities, the micro boiling point determination using a Thiele tube is a suitable method.[5]

2.1.1. Apparatus Setup

-

Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample of this compound.

-

Take a capillary tube and seal one end using a flame.[6]

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.[5]

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[5]

-

Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point, inert liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample in the test tube.[5][6]

2.1.2. Measurement

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[6] The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[6][7] This indicates that the temperature is just above the boiling point of the liquid.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.[5][6]

-

It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

2.2. Data Presentation

| Property | Value |

| Boiling Point | To be determined experimentally (°C at X mmHg) |

2.3. Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

3. Solubility Profile

Solubility is a measure of the ability of a given substance, the solute, to dissolve in a solvent. It is a critical parameter in drug development for formulation and in chemical synthesis for reaction setup and product purification. A qualitative solubility profile can be established by testing the compound's solubility in a range of common solvents.

3.1. Experimental Protocol: Qualitative Solubility Testing

3.1.1. General Procedure

-

Place approximately 10-25 mg of solid this compound into a small test tube.[8][9]

-

Add the chosen solvent dropwise, up to about 1 mL, shaking or stirring vigorously after each addition.[9][10]

-

Observe whether the solid dissolves completely. If a clear, homogeneous solution is formed, the compound is considered soluble. If the solid remains, it is insoluble.

-

Perform the tests at a controlled temperature, typically room temperature (20-25 °C).

3.1.2. Solvent Selection and Rationale

A hierarchical approach to solvent selection can provide valuable information about the compound's functional groups and polarity.

-

Water (H₂O): Tests for high polarity and the presence of hydrogen bond donating/accepting groups. Given the ester and nitro functionalities, low solubility is expected unless the overall molecule is small.

-

5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): If insoluble in water, these basic solutions test for acidic functional groups. The furoate ester is unlikely to react, but this is a standard test.[8]

-

5% Hydrochloric Acid (HCl): If insoluble in water, this acidic solution tests for basic functional groups (e.g., amines). The nitro group is not basic.[8]

-

Organic Solvents:

-

Methanol (CH₃OH) / Ethanol (C₂H₅OH): Polar protic solvents.

-

Acetone ((CH₃)₂CO) / Ethyl Acetate (CH₃COOCH₂CH₃): Polar aprotic solvents.

-

Dichloromethane (CH₂Cl₂) / Chloroform (CHCl₃): Halogenated solvents of intermediate polarity.

-

Toluene (C₇H₈) / Hexane (C₆H₁₄): Nonpolar solvents.

-

3.2. Data Presentation

The results should be summarized in a table.

| Solvent | Classification | Solubility |

| Water | Polar Protic | To be determined |

| 5% NaOH | Aqueous Base | To be determined |

| 5% HCl | Aqueous Acid | To be determined |

| Methanol | Polar Protic | To be determined |

| Dichloromethane | Halogenated | To be determined |

| Toluene | Nonpolar Aromatic | To be determined |

| Hexane | Nonpolar Aliphatic | To be determined |

3.3. Experimental Workflow for Solubility Profiling

Caption: Workflow for Qualitative Solubility Profiling.

The protocols detailed in this guide provide a robust framework for the experimental determination of the melting point, boiling point, and solubility profile of this compound. Accurate and consistent application of these methods will yield the fundamental physicochemical data necessary to support further research, development, and application of this novel compound.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

Sources

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chymist.com [chymist.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

The Emerging Therapeutic Potential of Nitrophenyl-Substituted Furoates: A Review of Biological Activity

An In-Depth Technical Guide

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the burgeoning potential of a unique class of compounds: nitrophenyl-substituted furoates. By wedding the furan-2-carboxylic acid (furoate) backbone, a motif present in numerous bioactive molecules, with the potent nitrophenyl pharmacophore, chemists have unlocked a diverse range of biological activities. The nitro group (NO₂), a powerful electron-withdrawing moiety, is known to modulate the electronic properties and redox potential of molecules, often conferring significant antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical whitepaper synthesizes the current understanding of these compounds, detailing their synthesis, mechanisms of action, and demonstrated biological effects, while providing field-proven experimental protocols for their evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Scientific Rationale

The design of novel therapeutic agents often relies on the hybridization of known bioactive fragments. This approach leverages established structure-activity relationships to create new chemical entities with enhanced potency, novel mechanisms, or improved pharmacokinetic profiles.

The Furoate Scaffold

The furoate structure, specifically the furan-2-carboxylate core, is a heterocyclic motif recognized for its presence in a variety of biologically active compounds. Its planar structure and the presence of a heteroatom allow for diverse interactions with biological targets. Furoate derivatives are explored for a wide range of therapeutic applications, and their chemical backbone serves as a versatile platform for substitution and functionalization.

The Nitrophenyl Moiety: A Catalyst for Bioactivity

The introduction of a nitro group onto a phenyl ring dramatically alters its electronic character. This functional group is a key component in numerous approved drugs, including the antibiotic chloramphenicol.[1] The nitro group's strong electron-withdrawing nature and its capacity to participate in cellular redox reactions are fundamental to its biological effects.[1][2] These effects can induce cellular toxicity in pathogens and cancer cells, making the nitrophenyl group a highly valuable pharmacophore in drug design.[1]

Synergistic Potential: Combining Furoate and Nitrophenyl Groups

The conjugation of a nitrophenyl group to a furoate ester creates a molecule with potential for synergistic or novel biological activities. The furoate acts as a stable, biocompatible linker and core, while the nitrophenyl group serves as the primary driver of bioactivity. This guide delves into the specific applications that have been uncovered for this promising class of molecules.

Synthesis Strategies and Methodologies

The synthesis of nitrophenyl-substituted furoates is generally straightforward, primarily involving the esterification of a nitrophenyl-substituted furoic acid or the reaction of a furoyl chloride with a nitrophenol. A common precursor is 5-nitro-2-furoic acid.

General Synthetic Workflow

The diagram below illustrates a generalized pathway for synthesizing nitrophenyl-substituted furoate derivatives, which typically involves the activation of the carboxylic acid followed by reaction with an appropriate alcohol or organometallic precursor.

Caption: Generalized workflow for the synthesis of nitrophenyl furoate derivatives.

Detailed Protocol: Synthesis of Triorganotin 5-Nitro-2-Furoates

This protocol is adapted from the synthesis described by Kupchik et al. and serves as a robust example for creating organometallic furoate derivatives.[3]

Rationale: The reaction between an acid and a triorganotin oxide or hydroxide is a high-yield, clean method for forming the corresponding tin ester. The choice of solvent and reaction conditions is critical for driving the reaction to completion.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 5-nitro-2-furoic acid in an appropriate solvent (e.g., benzene or toluene).

-

Addition of Tin Reagent: Add a stoichiometric equivalent of the corresponding bis(triorganotin) oxide or triorganotin hydroxide to the solution.

-

Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

-

Reflux: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap. This indicates the completion of the reaction.

-

Solvent Removal: After cooling, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure triorganotin 5-nitro-2-furoate.

Profiled Biological Activities

Research has illuminated a spectrum of biological activities for nitrophenyl-substituted furoates, with the most prominent being antimicrobial, anticancer, and anti-inflammatory/spasmolytic effects.

Antimicrobial Activity

Nitrofurans, the broader class to which these compounds belong, are known synthetic chemotherapeutics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action: The antimicrobial action of nitrofurans is believed to stem from the inhibition of bacterial metabolic functions. Specifically, they can inhibit acetyl-CoA, thereby disrupting glucose metabolism and energy production within the bacterial cell.[4] The nitro group is reduced by bacterial flavoproteins to reactive intermediates that can damage ribosomal proteins, DNA, and other macromolecules.

Case Study: Tri-n-butyltin 5-nitro-2-furoate This compound has demonstrated exceptional antifungal and antibacterial properties.[3] It completely inhibited the growth of six out of ten tested fungi at a concentration of just 1 µg/mL.[3] It also showed potent activity against Gram-positive bacteria and was effective against Escherichia coli at 100 µg/mL.[3]

| Organism Type | Activity Level | Effective Concentration | Reference |

| Fungi (6 of 10 strains) | Complete Inhibition | 1 µg/mL | [3] |

| Gram-Positive Bacteria | High Inhibition | Not specified | [3] |

| Escherichia coli | Complete Inhibition | 100 µg/mL | [3] |

Anticancer Potential

The nitrophenyl moiety is a key feature in many compounds investigated for anticancer activity.[5][6][7] While direct studies on simple nitrophenyl furoates are emerging, compelling evidence from structurally related molecules strongly suggests their potential as cytotoxic agents.

Rationale for Anticancer Activity: The nitro group can be bioreduced in the hypoxic environment of tumors to form reactive nitrogen species, leading to oxidative stress and cell death. Furthermore, the planar aromatic structure can facilitate intercalation with DNA or binding to enzymatic active sites.

Evidence from Related Structures:

-

Ciminalum–thiazolidinone Hybrids: A series of molecules containing a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety showed significant antimitotic activity against a panel of 60 human cancer cell lines.[6] The most active compound demonstrated GI₅₀ (50% growth inhibition) values in the sub-micromolar range for several cancer cell lines, including leukemia, colon cancer, and melanoma.[6]

-

N-(4'-nitrophenyl)-l-prolinamides: Certain compounds in this class exhibited potent antitumor activity against lung (A549) and colon (HCT-116) cancer cell lines, outperforming the standard drug 5-fluorouracil in some cases.[5]

Proposed Mechanism of Action: Induction of Apoptosis Many cytotoxic agents exert their effect by triggering programmed cell death, or apoptosis. A plausible mechanism for nitrophenyl-substituted compounds involves the activation of intrinsic or extrinsic apoptotic pathways, leading to caspase activation and eventual cell dismantling.

Caption: A potential intrinsic pathway for apoptosis induced by nitrophenyl furoates.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer agents.[5]

Rationale: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human carcinoma cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted furoate compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Spasmolytic and Gastric Acid Inhibitory Activity

A specific derivative, 3-diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate hydrochloride (F-461), has shown unique pharmacological properties as a non-anticholinergic smooth muscle spasmolytic.[8]

Observed Activities:

-

Spasmolytic Effect: F-461 effectively relaxed smooth muscle along the gastrointestinal tract in animal models.[8]

-

Gastric Acid Inhibition: The compound was also found to inhibit the secretion of gastric acid.[8]

-

Ulcer Prevention: It demonstrated a protective effect against ulcers induced by cold and restraint stress.[8]

These findings suggest that nitrophenyl furoates could be valuable leads for developing drugs to treat conditions like spastic colon or peptic ulcers.[8]

Future Directions and Drug Development Perspectives

The evidence presented indicates that nitrophenyl-substituted furoates are a versatile class of compounds with significant therapeutic potential. However, the field is still in its early stages, and several key areas warrant further investigation.

Caption: Logical progression for the development of nitrophenyl furoate drug candidates.

Key Areas for Future Research:

-

Expanded Library Synthesis: A systematic synthesis of analogues is needed to build a comprehensive Structure-Activity Relationship (SAR) profile. This should include varying the position of the nitro group (ortho, meta, para) and adding other substituents to both the phenyl and furoate rings.

-

Mechanism of Action Studies: For anticancer and anti-inflammatory leads, detailed molecular studies are required to identify specific protein targets and signaling pathways.

-

In Vivo Efficacy: Promising compounds identified in vitro must be evaluated in relevant animal models of infection, cancer, or gastrointestinal disease.

-

Toxicity and Safety Profiling: A critical step is to assess the toxicity of these compounds, as the nitro group can sometimes be a toxicophore.[2] Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is essential.

Conclusion

Nitrophenyl-substituted furoates represent a promising, albeit underexplored, class of bioactive molecules. The conjugation of the furoate scaffold with the potent nitrophenyl pharmacophore has been shown to yield compounds with significant antimicrobial, potential anticancer, and unique spasmolytic activities. The straightforward synthesis and the clear evidence of biological efficacy make this chemical class an attractive starting point for novel drug discovery programs. Further focused research, particularly in lead optimization and mechanistic studies, is poised to unlock the full therapeutic potential of these versatile compounds.

References

- Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020). RSC Advances.

- Kupchik, E. J., Pisano, M. A., Whalen, S. M., & Lynch, J. (1982). Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates. Journal of Pharmaceutical Sciences, 71(3), 311-314.

- Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. (2021). Journal of Reports in Pharmaceutical Sciences.

- F-461, 3-diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate Hydrochloride, a New Non-Anticholinergic Spasmolytic and Gastric Acid Inhibitor. (1976). Archives Internationales de Pharmacodynamie et de Thérapie, 222(1), 27-39.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 717.

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 3025.

- Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl. (2022).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed.

- Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (2018). Future Medicinal Chemistry.

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. F-461, 3-diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate hydrochloride, a new non-anticholinergic spasmolytic and gastric acid inhibitor [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 3-Furoate Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The furan ring, a deceptively simple five-membered heterocycle, has long been a cornerstone in the edifice of medicinal chemistry. Among its myriad derivatives, the 3-furoate scaffold has emerged as a particularly privileged structure, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of 3-furoate derivatives, traversing their synthetic pathways, multifaceted pharmacological activities, and the intricate molecular mechanisms that govern their biological effects. We will dissect their roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental evidence and field-proven insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Furan Core and the Significance of the 3-Carboxylate Moiety

Furan, a heterocyclic organic compound, consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom.[1] This fundamental structure is a recurring motif in a vast number of biologically active natural products and synthetic compounds.[1][2] The unique electronic properties of the furan ring, including its aromaticity and the electron-donating nature of the oxygen atom, contribute to its ability to engage in a variety of chemical transformations and biological interactions.

The positioning of the carboxylate group at the 3-position of the furan ring imparts specific chemical reactivity and steric properties to the 3-furoic acid molecule.[3][4] This, in turn, influences how its derivatives interact with biological targets. 3-Furoic acid serves as a versatile starting material for the synthesis of a wide range of more complex molecules with applications in pharmaceuticals, photosensitive materials, and pesticides.[3] This guide will focus on the journey of 3-furoate derivatives from the synthesis flask to their potential applications in the clinic.

Synthetic Strategies for 3-Furoate Derivatives

The synthesis of 3-furoate derivatives can be approached through several strategic pathways, often starting from readily available precursors. A fundamental understanding of these synthetic routes is crucial for the generation of diverse chemical libraries for drug discovery programs.

Synthesis of the 3-Furoic Acid Core

A convenient method for the synthesis of the foundational 3-furoic acid involves the reaction of 4-phenyloxazole with propiolic acid.[5] This approach provides a direct route to the 3-substituted furan ring system. Another established method involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group.[6]

Esterification and Amidation

The carboxylic acid functionality of 3-furoic acid is a prime handle for derivatization. Standard esterification procedures, for instance, reacting 3-furoic acid with an alcohol in the presence of an acid catalyst, can be employed to produce a variety of 3-furoate esters.[7] Similarly, amidation reactions with primary or secondary amines yield the corresponding 3-furoic acid amides.[6]

Advanced Synthetic Methodologies for Fused Ring Systems

The 3-furoate scaffold is often incorporated into more complex, fused heterocyclic systems to enhance biological activity and specificity. Methodologies such as the Friedländer annulation and multicomponent reactions are frequently employed to construct these intricate molecular architectures.

Experimental Protocol: One-Pot Synthesis of Furo[3,2-c]coumarins

This protocol outlines a multicomponent approach for the synthesis of furo[3,2-c]coumarins, a class of compounds with demonstrated biological activities.[8][9]

Materials:

-

4-hydroxycoumarin

-

Aryl/heteryl aldehyde

-

Substituted phenacyl bromide

-

N,N-diisopropylethylammonium acetate (DIPEAc)

Procedure:

-

To a solution of 4-hydroxycoumarin (1.0 mmol) and the respective aldehyde (1.0 mmol) in DIPEAc (3 mL), add the substituted phenacyl bromide (1.0 mmol).

-

Stir the reaction mixture at 80 °C for the time specified by thin-layer chromatography (TLC) monitoring.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired dihydrofuro[3,2-c]coumarin.[9]

Diagram of the Synthesis of Furo[3,2-c]coumarins

Caption: One-pot multicomponent synthesis of dihydrofuro[3,2-c]coumarins.

Anticancer Applications of 3-Furoate Derivatives

The quest for novel and effective anticancer agents is a driving force in medicinal chemistry. 3-Furoate derivatives have demonstrated significant potential in this arena, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines.

Cytotoxicity and Antiproliferative Activity

A variety of furo[2,3-b]quinoline and 4-(phenylamino)furo[2,3-b]quinoline derivatives have been synthesized and evaluated for their in vitro anticancer activity.[10] For instance, certain 4-(phenylamino)furo[2,3-b]quinolines have shown potent cytotoxicity with mean GI50 values as low as 0.025 µM against a panel of 60 cancer cell lines. Similarly, novel furan-based derivatives have exhibited significant cytotoxic effects against breast cancer (MCF-7) cells.[11]

Table 1: Anticancer Activity of Representative 3-Furoate and Fused Furan Derivatives

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Furo[2,3-b]quinoline | HCT-116, MCF-7, U2OS, A549 | 4.32 - 24.96 | [10][12] |

| 4-(Phenylamino)furo[2,3-b]quinoline | NCI 60 Cell Line Panel | 0.025 | |

| Coumarin–furo[2,3-d]pyrimidone | HepG2 | 7.72 | [13] |

| Furo[2,3-d]pyrimidine | MCF-7 (resistant) | 1.20 - 1.90 | [14] |

Molecular Mechanisms of Anticancer Action